molecular formula C17H22N2O5 B12108109 1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy

1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy

Cat. No.: B12108109
M. Wt: 334.4 g/mol
InChI Key: YDGBRROWZGCQJY-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxylic acid group, and a phenylmethy group. Its chemical properties make it a valuable subject of study for researchers aiming to develop new pharmaceuticals and industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a precursor molecule to introduce the carboxylic acid functionality.

    Attachment of the 1,1-Dimethylethoxycarbonyl Group: This protective group is introduced to prevent unwanted reactions during subsequent steps. It is typically added using reagents like di-tert-butyl dicarbonate (Boc2O).

    Addition of the Phenylmethy Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenylmethy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Benzyl chloride, alkyl halides.

Major Products

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrrolidinecarboxylic acid derivatives: Compounds with similar structures but different functional groups.

    Phenylmethy derivatives: Compounds with the phenylmethy group attached to different core structures.

Uniqueness

1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

3-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidine-1-carboxylic acid

InChI

InChI=1S/C17H22N2O5/c1-16(2,3)24-14(21)18-17(11-12-7-5-4-6-8-12)9-10-19(13(17)20)15(22)23/h4-8H,9-11H2,1-3H3,(H,18,21)(H,22,23)

InChI Key

YDGBRROWZGCQJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1=O)C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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